![molecular formula C19H18FN3O2 B3938116 methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate](/img/structure/B3938116.png)
methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate
Overview
Description
Methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate, also known as MFPMA, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazole derivatives, and it has been found to have potential therapeutic properties.
Mechanism of Action
Methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate also inhibits the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain, thereby improving cognitive function.
Biochemical and physiological effects:
methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate has been found to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of prostaglandins and nitric oxide, respectively. Furthermore, methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate has been found to reduce the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immunity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a useful tool for studying the mechanisms of inflammation and pain. Furthermore, its ability to inhibit the activity of acetylcholinesterase makes it a useful tool for studying the mechanisms of cognitive function. However, one of the limitations of using methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on some cell lines, and it may cause adverse effects in vivo if used in high doses.
Future Directions
There are a number of future directions for research on methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate. One area of research is the development of more potent and selective COX-2 inhibitors. Another area of research is the development of methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate derivatives that have improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Furthermore, methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate could be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, which are associated with inflammation and cognitive dysfunction. Finally, methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate could be studied for its potential use in combination therapy with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and acetylcholinesterase inhibitors, to improve their therapeutic efficacy and reduce their side effects.
Scientific Research Applications
Methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Furthermore, methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate has been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
properties
IUPAC Name |
methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-25-19(24)18(13-5-3-2-4-6-13)21-11-15-12-22-23-17(15)14-7-9-16(20)10-8-14/h2-10,12,18,21H,11H2,1H3,(H,22,23)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVLBWLCWFMVAD-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NCC2=C(NN=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)NCC2=C(NN=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-2-phenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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